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Compound of Interest

Compound Name:
2-(4-Fluorophenyl)-2-oxoacetic

acid

Cat. No.: B2960811 Get Quote

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms

into molecular scaffolds is a cornerstone of rational drug design. The unique properties of

fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-

fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity,

and binding affinity.[1] Within the arsenal of fluorinated synthons, 2-(4-fluorophenyl)-2-
oxoacetic acid (also known as (4-fluorophenyl)glyoxylic acid) emerges as a particularly

versatile and powerful building block. Its dual functionality, comprising a reactive α-keto group

and a carboxylic acid, opens a gateway to a diverse array of complex molecular architectures.

This guide, intended for researchers, medicinal chemists, and process development scientists,

provides a comprehensive overview of 2-(4-fluorophenyl)-2-oxoacetic acid. We will move

beyond a simple recitation of facts to explore the causality behind its synthesis, the mechanistic

principles of its reactivity, and its field-proven applications as a key intermediate in the

synthesis of pharmaceutically relevant compounds.

Part 1: Core Physicochemical and Spectroscopic
Profile
Understanding the fundamental properties of a reagent is the first step toward its effective

utilization. 2-(4-fluorophenyl)-2-oxoacetic acid is a stable, solid compound under standard

laboratory conditions, making it convenient to handle and store.[2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b2960811?utm_src=pdf-interest
https://www.beilstein-journals.org/bjoc/articles/16/91
https://www.benchchem.com/product/b2960811?utm_src=pdf-body
https://www.benchchem.com/product/b2960811?utm_src=pdf-body
https://www.benchchem.com/product/b2960811?utm_src=pdf-body
https://www.benchchem.com/product/b2960811?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh303c677b?context=bbe
https://www.bldpharm.com/products/2251-76-5.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2960811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical and Physical Properties
Property Value Source

IUPAC Name
2-(4-fluorophenyl)-2-oxoacetic

acid
[4]

Synonyms

(4-Fluorophenyl)glyoxylic acid,

4-Fluoro-α-oxobenzeneacetic

acid

[4][5][6]

CAS Number 2251-76-5 [4][5]

Molecular Formula C₈H₅FO₃ [4][5]

Molecular Weight 168.12 g/mol [4][5]

Physical Form Solid [2][7]

Storage
Sealed in dry, room

temperature
[2][3]

XLogP3 1.4 [8]

Hydrogen Bond Donors 1 [5][8]

Hydrogen Bond Acceptors 4 [8]

Spectroscopic Signature: A Self-Validating Fingerprint
The identity and purity of 2-(4-fluorophenyl)-2-oxoacetic acid can be unequivocally confirmed

through a combination of spectroscopic techniques. The expected spectral data provide a

reference fingerprint for researchers synthesizing or procuring this compound.
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Technique Feature
Expected Chemical
Shift / Frequency /
m/z

Rationale

¹H NMR Aromatic Protons

δ 7.2-7.4 ppm

(doublet of doublets,

2H), δ 8.1-8.3 ppm

(doublet of doublets,

2H)

The electron-

withdrawing keto-acid

group deshields the

ortho protons, shifting

them downfield

relative to the meta

protons, which are

coupled to both the

ortho protons and the

fluorine atom.

Carboxylic Acid
δ >10 ppm (broad

singlet, 1H)

The acidic proton is

highly deshielded and

often exchanges,

leading to a broad

signal.

¹³C NMR Aromatic Carbons

δ 116-117 ppm (d, J ≈

22 Hz), δ 130-131

ppm (d, J ≈ 3 Hz), δ

133-134 ppm (d, J ≈

10 Hz), δ 166-168

ppm (d, J ≈ 255 Hz)

Characteristic

aromatic signals with

splitting due to C-F

coupling. The carbon

directly bonded to

fluorine shows a large

coupling constant.

Carbonyl Carbons

δ ~165 ppm

(Carboxylic), δ ~185

ppm (Ketone)

The two carbonyl

carbons appear in the

characteristic

downfield region, with

the ketone typically

being more

deshielded than the

carboxylic acid

carbon.
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IR Spectroscopy O-H Stretch
2500-3300 cm⁻¹

(broad)

Characteristic broad

absorption for the

carboxylic acid

hydroxyl group due to

hydrogen bonding.

C=O Stretches

~1730-1750 cm⁻¹

(Ketone), ~1680-1710

cm⁻¹ (Carboxylic Acid)

Two distinct, strong

absorptions for the

two carbonyl groups.

The conjugated

ketone appears at a

higher frequency than

the hydrogen-bonded

carboxylic acid dimer.

C-F Stretch
1220-1240 cm⁻¹

(strong)

A strong,

characteristic

absorption for the aryl-

fluoride bond.

Mass Spectrometry Molecular Ion [M]⁺ m/z 168.02

The exact mass

corresponding to the

molecular formula

C₈H₅FO₃.[4]

Key Fragments
m/z 123 [M-COOH]⁺,

m/z 95 [C₆H₄F]⁺

Loss of the carboxyl

group (45 Da) and

subsequent loss of

CO (28 Da) are

common

fragmentation

pathways.

Part 2: Synthesis of 2-(4-Fluorophenyl)-2-oxoacetic
Acid
The synthesis of aryl α-keto acids is well-established, with several reliable methods available to

the synthetic chemist.[9][10][11] For 2-(4-fluorophenyl)-2-oxoacetic acid, one of the most
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direct and scalable methods is the Friedel-Crafts acylation of fluorobenzene.[9] This approach

leverages commercially available starting materials and follows a robust, well-understood

reaction mechanism.

Workflow for Friedel-Crafts Acylation Route
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Step 1: Acylation

Step 2: Hydrolysis

Fluorobenzene + Ethyl Oxalyl Chloride

Lewis Acid (e.g., AlCl₃) in CS₂ or CH₂Cl₂

 Add to

Reaction Mixture @ 0°C to RT

 Stir

Intermediate: Ethyl 2-(4-fluorophenyl)-2-oxoacetate

 Aqueous Workup

Ethyl 2-(4-fluorophenyl)-2-oxoacetate

 To next step

Base (e.g., NaOH) or Acid (e.g., HCl)

 Treat with

Reaction under Reflux

 Heat

Final Product:
2-(4-fluorophenyl)-2-oxoacetic acid

 Acidification & Extraction

Click to download full resolution via product page

Caption: A two-step workflow for the synthesis of the target compound.
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Detailed Experimental Protocol: Synthesis via Friedel-
Crafts Acylation
This protocol is designed as a self-validating system, incorporating in-process checks and

purification steps to ensure high purity of the final product.

Materials:

Fluorobenzene

Ethyl oxalyl chloride

Anhydrous Aluminum Chloride (AlCl₃)

Dichloromethane (DCM, anhydrous)

Hydrochloric acid (HCl), concentrated and 1M

Sodium Hydroxide (NaOH), 2M

Diethyl ether

Magnesium sulfate (anhydrous)

Standard laboratory glassware, dried in an oven

Procedure:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents) and

anhydrous DCM. Cool the suspension to 0°C in an ice bath.

Acylation: Charge the dropping funnel with a solution of ethyl oxalyl chloride (1.0 equivalent)

and fluorobenzene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the

stirred AlCl₃ suspension over 1 hour, maintaining the temperature below 5°C. Causality Note:

Slow addition and low temperature are critical to control the exothermic reaction and prevent

side reactions such as di-acylation.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC) until the starting material is consumed.

Workup and Quenching: Cool the reaction mixture back to 0°C and slowly quench by pouring

it over crushed ice containing concentrated HCl. Trustworthiness Check: This step

hydrolyzes the aluminum salts and separates them into the aqueous layer. The acidic

environment prevents the formation of aluminum hydroxides.

Extraction (Ester): Separate the organic layer. Extract the aqueous layer twice with DCM.

Combine the organic layers, wash with 1M HCl, then with brine. Dry the organic phase over

anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the

crude ethyl 2-(4-fluorophenyl)-2-oxoacetate.

Saponification (Hydrolysis): To the crude ester, add a 2M aqueous solution of NaOH (1.5

equivalents). Heat the mixture to reflux for 2-3 hours until the ester spot disappears on TLC.

Isolation (Acid): Cool the reaction mixture to room temperature. Wash with diethyl ether to

remove any non-acidic impurities. Carefully acidify the aqueous layer to pH 1-2 with cold 1M

HCl. The product, 2-(4-fluorophenyl)-2-oxoacetic acid, will precipitate as a solid.

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under

vacuum. Recrystallization from a suitable solvent system (e.g., water or toluene/heptane)

can be performed to achieve higher purity.

Characterization: Confirm the identity and purity of the final product using the spectroscopic

methods outlined in Part 1 (NMR, IR, MS) and by melting point analysis.

Part 3: The Reactive Dichotomy: A Hub for Chemical
Innovation
The synthetic utility of 2-(4-fluorophenyl)-2-oxoacetic acid stems from the presence of two

distinct, yet electronically coupled, functional groups. This allows it to serve as either an

electrophile (at the ketone) or as a precursor to a potent acylating agent (from the carboxylic

acid).
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Key Reaction Pathways
α-Keto acids are renowned for their versatility.[9][12] They can undergo reactions typical of both

ketones (nucleophilic addition, reduction) and carboxylic acids (esterification, amidation).

However, their most compelling application in modern synthesis is as decarboxylative acylating

agents.[10][13] Upon heating or in the presence of a catalyst, the molecule can extrude carbon

dioxide to generate a 4-fluorobenzoyl intermediate, which can then acylate a variety of

nucleophiles. This is considered a green chemical process, as the only byproduct is CO₂.[12]

[13]

Reaction Pathways

2-(4-Fluorophenyl)-2-oxoacetic Acid Ketone Carboxylic Acid

Esterification

 + R-OH, H⁺

Amidation

 + R-NH₂, Coupling Agent

Nucleophilic Addition

 + Grignard / Organolithium

Decarboxylative Acylation

 + Nucleophile, Δ 
 (forms 4-Fluorobenzoyl species)

Click to download full resolution via product page

Caption: Key reaction pathways available to 2-(4-fluorophenyl)-2-oxoacetic acid.

Part 4: Applications in Pharmaceutical Research &
Development
The 4-fluorophenylacetyl scaffold is a privileged motif in medicinal chemistry, and 2-(4-
fluorophenyl)-2-oxoacetic acid is a direct gateway to its installation.

Case Study: Synthesis of Phenylacetamide-Based
Anticancer Agents
Derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been synthesized and investigated

for their cytotoxic effects against various cancer cell lines, demonstrating their potential as
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anticancer agents.[14][15] The synthesis is a straightforward amidation of the corresponding

acid.

Workflow: Synthesis of a Phenylacetamide Derivative

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3813262/
https://pubmed.ncbi.nlm.nih.gov/24250632/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2960811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Acid Chloride Formation

Step 2: Amide Coupling

2-(4-Fluorophenyl)acetic acid*

Thionyl Chloride (SOCl₂) or Oxalyl Chloride

 Reflux

Intermediate: 2-(4-Fluorophenyl)acetyl chloride

 Distill off excess reagent

2-(4-Fluorophenyl)acetyl chloride

Substituted Aniline (e.g., 4-nitroaniline)

 Add to solution of

Base (e.g., Pyridine or Et₃N) in CH₂Cl₂

 Stir at 0°C to RT

Final Product:
2-(4-Fluorophenyl)-N-(substituted-phenyl)acetamide

 Workup & Purification

*Note: This starting material can be derived from
2-(4-fluorophenyl)-2-oxoacetic acid via reduction (e.g., Wolff-Kishner or Clemmensen).

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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